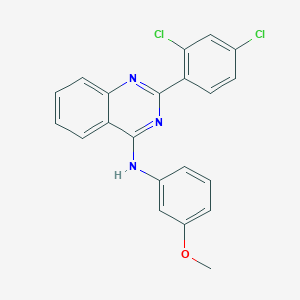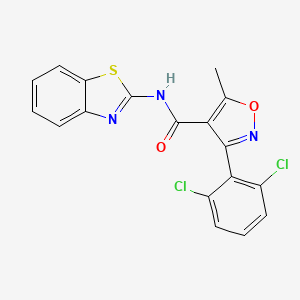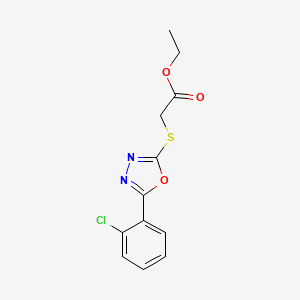![molecular formula C19H16BrClN2O4 B11635107 (5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B11635107.png)
(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione is a synthetic organic molecule that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromine-substituted dimethoxyphenyl group and a chlorophenylmethyl group attached to the imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione typically involves the condensation of 5-bromo-2,3-dimethoxybenzaldehyde with 3-(4-chlorobenzyl)imidazolidine-2,4-dione. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux to facilitate the condensation process, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the imidazolidine ring can yield dihydro derivatives with potential changes in biological activity.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroimidazolidine derivatives, and various substituted analogs depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its structural features may allow it to act as an inhibitor of specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition, receptor antagonism, and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.
Fluorine compounds: Known for their high reactivity and use in various applications.
Uniqueness
The uniqueness of (5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione lies in its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H16BrClN2O4 |
|---|---|
Peso molecular |
451.7 g/mol |
Nombre IUPAC |
(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H16BrClN2O4/c1-26-16-9-13(20)7-12(17(16)27-2)8-15-18(24)23(19(25)22-15)10-11-3-5-14(21)6-4-11/h3-9H,10H2,1-2H3,(H,22,25)/b15-8+ |
Clave InChI |
BJUHHGBYDCWDSV-OVCLIPMQSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Br |
SMILES canónico |
COC1=CC(=CC(=C1OC)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11635025.png)
![Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11635035.png)
![6-methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B11635036.png)
![2-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11635038.png)
![2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635044.png)
![4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11635055.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635062.png)

![2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11635078.png)
![N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11635085.png)

![ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635096.png)

![(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11635115.png)
